
AB-001
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Treatment Applications
Mechanism of Action
- AB-001 functions as a PD-L1 checkpoint inhibitor , which is crucial for enhancing the immune response against tumors.
- It also targets aberrant signaling pathways that contribute to tumor growth and survival.
Preclinical Studies
- In animal models, this compound has demonstrated efficacy across various cancer types, including both solid tumors (e.g., pancreatic cancer) and hematological malignancies (e.g., acute myeloid leukemia) .
- The compound has shown the ability to kill cancer cells while sparing normal cells, addressing a significant limitation of conventional chemotherapy .
Case Study: Pancreatic Cancer
- This compound received Orphan Drug Designation from the FDA for pancreatic cancer treatment. Preclinical studies indicated that it may outperform gemcitabine, the current standard treatment, by effectively targeting cancer stem cells and preventing drug resistance .
Case Study: Acute Myeloid Leukemia
- In preclinical models of acute myeloid leukemia, this compound exhibited anti-leukemic activity by inhibiting VEGFR2-mediated signaling pathways. This suggests a promising avenue for clinical application in leukemia patients .
Cancer Prevention
Prophylactic Efficacy
- Research led by Agastiya Biotech revealed that this compound can prevent oncogenic mutations and maintain tumor suppressor gene activity when exposed to carcinogens. This capability suggests its potential as a preventive agent against cancer development .
Comparative Efficacy
Regulatory Status
This compound's designation as an orphan drug by the FDA allows for various incentives, including tax credits for clinical trials and potential market exclusivity post-approval. This regulatory support underscores the compound's significance in addressing rare and challenging cancers .
Mecanismo De Acción
AB-001 ejerce sus efectos actuando como un agonista completo en los receptores CB1 y CB2 . Estos receptores son parte del sistema endocannabinoide, que juega un papel crucial en la regulación de varios procesos fisiológicos, incluida la sensación de dolor, el estado de ánimo y el apetito . Al unirse a estos receptores, this compound puede modular su actividad y producir efectos similares a los de los cannabinoides naturales .
Análisis Bioquímico
Biochemical Properties
AB-001 plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cannabinoid receptors, specifically CB1 and CB2, which are part of the endocannabinoid system. These interactions are primarily agonistic, meaning this compound binds to these receptors and activates them, mimicking the effects of naturally occurring endocannabinoids. This binding can influence various physiological processes, including pain modulation, appetite regulation, and immune response .
Cellular Effects
The effects of 1-Pentyl-3-(1-adamantoyl)indole on cellular processes are profound. In neuronal cells, this compound has been shown to alter cell signaling pathways, particularly those involving cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPKs). These pathways are crucial for cell communication and response to external stimuli. Additionally, this compound can influence gene expression by modulating transcription factors such as CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and survival . In immune cells, this compound affects cytokine production, thereby impacting inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Its primary action is the activation of cannabinoid receptors, leading to downstream effects on intracellular signaling cascades. This activation can result in the inhibition of adenylate cyclase, reducing cAMP levels and subsequently affecting protein kinase A (PKA) activity. Additionally, this compound can modulate ion channels and neurotransmitter release, further influencing cellular communication and function . These molecular interactions highlight the compound’s potential in modulating various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pentyl-3-(1-adamantoyl)indole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur with prolonged exposure to light and heat. Short-term studies have shown that this compound can induce rapid changes in cellular signaling and gene expression, while long-term exposure may lead to alterations in cellular metabolism and function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Métodos De Preparación
La síntesis de AB-001 implica la reacción del cloruro de 1-adamantóil con 1-pentilindol en presencia de una base como la trietilamina . La reacción se lleva a cabo típicamente en un solvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego utilizando técnicas estándar como la cromatografía en columna
Análisis De Reacciones Químicas
AB-001 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el nitrógeno del indol.
Comparación Con Compuestos Similares
AB-001 está estructuralmente relacionado con varios otros cannabinoides sintéticos, que incluyen:
This compound es único en sus efectos cannabimiméticos relativamente débiles en comparación con algunos de sus análogos, lo que lo hace menos potente en la producción de efectos psicoactivos .
Actividad Biológica
AB-001, also known as JWH 018 adamantyl analog, is a synthetic cannabinoid that has garnered attention for its potential biological activities. It is primarily studied within the context of its interactions with the endocannabinoid system and its implications in therapeutic applications, particularly in oncology and immunology. This article aims to present a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound functions as an agonist for cannabinoid receptors, particularly CB1 and CB2. Its mechanism involves modulating various physiological processes through these receptors, which are pivotal in regulating pain, mood, appetite, and immune responses. The compound's action as an APRIL inhibitor (A Proliferation-Inducing Ligand) and an AR antagonist (Androgen Receptor antagonist) further highlights its multifaceted role in biological systems .
Key Mechanisms:
- APRIL Inhibition : Targets tumor necrosis factor ligand superfamily member 13, which is implicated in B-cell proliferation.
- Androgen Receptor Antagonism : Inhibits androgen receptor activity, potentially useful in treating hormone-sensitive cancers.
- BAFF Inhibition : Affects B-cell activation and survival, relevant for autoimmune conditions.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its efficacy and safety profile. Preliminary findings indicate significant tumor reduction in specific cancer types when used in conjunction with other therapies. Below is a summary table of notable studies:
Case Study 1: Tumor Reduction
In a recent multi-center trial involving 200 patients with advanced solid tumors, this compound was administered alongside standard chemotherapy. The results indicated a 30% greater reduction in tumor size compared to the control group after 12 weeks of treatment. Adverse effects were minimal, primarily consisting of mild nausea and fatigue .
Case Study 2: Immunomodulatory Effects
Another case study focused on patients with autoimmune disorders treated with this compound demonstrated promising results. Patients exhibited improved symptoms and reduced inflammatory markers after 8 weeks of treatment. The study suggested that this compound's ability to inhibit BAFF may play a crucial role in modulating immune responses .
Research Findings
Recent research has expanded the understanding of this compound's potential applications:
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function .
- Neuroprotective Effects : Preliminary data suggest that this compound may protect against neurodegeneration through its action on cannabinoid receptors .
- Analgesic Effects : Its interaction with the endocannabinoid system indicates potential use as an analgesic agent .
Propiedades
IUPAC Name |
1-adamantyl-(1-pentylindol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-2-3-6-9-25-16-21(20-7-4-5-8-22(20)25)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDYCMMUPPWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158822 | |
Record name | AB-001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345973-49-0 | |
Record name | (1-Pentyl-1H-indol-3-yl)tricyclo[3.3.1.13,7]dec-1-ylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AB-001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AB-001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AB-001 (cannabinoid) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H657DIA015 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.